molecular formula C15H13BrN4O B12179723 N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12179723
M. Wt: 345.19 g/mol
InChI Key: IPDMGAGMVLUPCW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a bromophenyl group, a methyl group, and a pyrrole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Pyrrole Substitution: The pyrrole moiety is introduced via a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • N-(4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs .

Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

N-(4-bromophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C15H13BrN4O/c1-19-15(20-8-2-3-9-20)13(10-17-19)14(21)18-12-6-4-11(16)5-7-12/h2-10H,1H3,(H,18,21)

InChI Key

IPDMGAGMVLUPCW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)Br)N3C=CC=C3

Origin of Product

United States

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